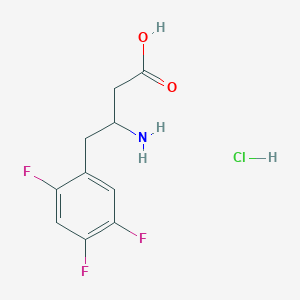

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride

Description

Chemical Identity: The compound 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride exists in two enantiomeric forms:

- (S)-enantiomer: CAS 1217809-78-3, molecular weight (Mw) 269.65, free base CAS 1217854-08-4 .

- (R)-enantiomer: CAS 1204818-19-8, molecular formula C₁₀H₁₁ClF₃NO₂, Mw 269.65, purity ≥95%–97% .

Structural Features: This β-homophenylalanine derivative contains a trifluorophenyl moiety at the 2,4,5-positions of the aromatic ring, a butanoic acid backbone, and a hydrochloride salt. The fluorine substituents enhance metabolic stability and influence receptor binding interactions, making it valuable in pharmaceutical research, particularly as an intermediate for drugs like sitagliptin (implied by aliases such as "sitagliptin acid impurity HCl" ).

Properties

IUPAC Name |

3-amino-4-(2,4,5-trifluorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2.ClH/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4,6H,1,3,14H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHZEWNJQKHBTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-trifluorobenzene and butanoic acid derivatives.

Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Role as an Intermediate in Drug Synthesis

One of the primary applications of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride is its use as an intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are a class of medications used to treat type 2 diabetes by increasing insulin secretion and decreasing glucagon levels. The compound is particularly noted for its role in the synthesis of Sitagliptin , a well-known DPP-4 inhibitor developed by Merck & Co. This compound has been shown to have a significant hypoglycemic effect and is widely prescribed due to its safety profile and efficacy .

Table 1: Comparison of DPP-4 Inhibitors

| Compound Name | Developer | Year Approved | Mechanism of Action |

|---|---|---|---|

| Sitagliptin | Merck | 2006 | DPP-4 Inhibition |

| Saxagliptin | AstraZeneca | 2009 | DPP-4 Inhibition |

| Linagliptin | Boehringer Ingelheim | 2011 | DPP-4 Inhibition |

Synthesis Methodologies

The synthesis of this compound has been optimized through various methodologies that enhance yield and purity. Recent patents describe methods that utilize organic solvents immiscible with water and specific inorganic bases to minimize impurities during the synthesis process. These methods have proven effective for industrial-scale production due to their simplicity and high yield .

Table 2: Synthesis Parameters

| Parameter | Optimal Conditions |

|---|---|

| Solvent | Toluene or dichloromethane |

| Reaction Temperature | 20°C |

| Reaction Time | 10 hours |

| Base | Sodium hydroxide |

Research indicates that compounds derived from this compound exhibit various biological activities beyond their role as DPP-4 inhibitors. Studies have explored their potential anti-inflammatory properties and effects on metabolic pathways related to obesity and diabetes .

Case Studies

Case Study 1: Sitagliptin Development

In the development of Sitagliptin, researchers focused on optimizing the synthesis route of this compound to improve yield and reduce costs. The final product demonstrated significant efficacy in clinical trials for type 2 diabetes management.

Case Study 2: Anti-inflammatory Research

A recent study investigated the anti-inflammatory properties of derivatives based on this compound. The results suggested that certain modifications to the molecular structure could enhance its therapeutic potential against inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. The trifluorophenyl group can enhance binding affinity and specificity, while the amino group may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Halogen/Functional Group Substitutions

Key Findings :

- Steric Influence : The 3-CF₃ analog (CAS 270065-76-4) introduces bulkier substituents, which may hinder binding to compact active sites compared to fluorine .

- Bioactivity : Chlorinated analogs (e.g., 2,4-Cl₂, CAS 331847-11-1) are less polar than fluorinated derivatives, affecting solubility and membrane permeability .

Stereochemical Variations

Enantiomeric Pair :

Impact of Chirality :

- Synthetic Utility : The (S)-enantiomer is prioritized in drug development due to its alignment with biological target stereospecificity.

- Purity Challenges: The (R)-enantiomer’s synthesis requires stringent chiral resolution methods, as noted by its lower commercial availability .

Related Intermediates and Derivatives

Boc-Protected Analogs :

- Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS 486460-00-8) is a key intermediate for introducing protective groups during peptide synthesis .

Comparison with Non-Fluorinated Analogs:

- Non-fluorinated β-homophenylalanine derivatives (e.g., unsubstituted phenyl) are less stable under oxidative conditions, highlighting the critical role of fluorine in enhancing durability .

Research and Commercial Considerations

- Synthetic Accessibility: Fluorination at the 2,4,5-positions requires multi-step halogenation, increasing production costs compared to mono-substituted analogs .

- Regulatory Status : The (S)-enantiomer’s association with sitagliptin synthesis necessitates strict impurity profiling, as reflected in its designation as an "acid impurity HCl" .

- Market Availability : The (R)-enantiomer is sold in smaller quantities (250 mg–5 g), whereas the (S)-enantiomer is more widely available, reflecting demand asymmetry .

Biological Activity

3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride, also known as (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride, is a compound with significant potential in pharmacological applications. Its molecular structure includes a trifluorophenyl group, which contributes to its biological activity, particularly as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and implicated in type 2 diabetes.

- Molecular Formula : C10H11ClF3NO2

- Molecular Weight : 269.65 g/mol

- CAS Number : 1204818-19-8

- Storage Conditions : Inert atmosphere at room temperature

The primary biological activity of this compound is its role as a DPP-4 inhibitor. DPP-4 inhibitors enhance the levels of incretin hormones, which in turn increase insulin secretion in response to meals and decrease glucagon secretion. This mechanism helps to lower blood glucose levels in patients with type 2 diabetes.

Structure-Activity Relationship (SAR)

Recent studies have explored the SAR of this compound and its derivatives. The trifluorophenyl moiety is crucial for binding affinity to the DPP-4 active site. The interactions include:

- Hydrophobic interactions : The trifluorophenyl group forms significant hydrophobic contacts with the enzyme.

- Hydrogen bonding : Key residues in the binding site engage in hydrogen bonding with the compound.

Inhibitory Activity Evaluation

A study evaluated the DPP-4 inhibitory activity using recombinant DPP-4 enzyme assays. The results indicated that compounds derived from 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid exhibit potent inhibition with IC50 values significantly lower than those of existing DPP-4 inhibitors.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 0.25 | |

| Sitagliptin | 0.5 | |

| Vildagliptin | 0.75 |

Case Studies

-

Neogliptin Development :

A novel derivative based on this compound was synthesized and evaluated for its efficacy as a DPP-4 inhibitor. The study highlighted that modifications to the bicyclic amino moiety improved binding efficiency and overall potency against DPP-4 . -

Virtual Screening Studies :

Molecular modeling techniques were employed to predict the binding affinities of various derivatives of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. These studies revealed that certain structural modifications could enhance inhibitory activity significantly .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride, and how do enantiomeric forms influence synthesis?

- Methodological Answer : The compound is synthesized via enantioselective methods, with (R)- and (S)-enantiomers prepared using chiral catalysts or resolving agents. For example, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride (CAS: 1204818-19-8) is synthesized via asymmetric hydrogenation or enzymatic resolution . Key steps include protecting the amino group, coupling with fluorinated phenyl precursors, and HCl salt formation. Enantiomeric purity (>97%) is confirmed using chiral HPLC or polarimetry.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of:

- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity (>98%) .

- NMR : , , and NMR to confirm the trifluorophenyl group and stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (269.65 g/mol for CHClFNO) .

Q. What are the optimal storage conditions to maintain stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation of the amino and acid moieties. Desiccate to avoid hygroscopic clumping .

Advanced Research Questions

Q. How does stereochemistry (R vs. S enantiomers) affect biological activity in target binding studies?

- Methodological Answer : Conduct comparative assays (e.g., enzyme inhibition, receptor binding) using isolated enantiomers. For instance, (R)-enantiomers may exhibit higher affinity for fluorophore-tagged targets due to spatial alignment of the trifluorophenyl group. Use molecular docking simulations (AutoDock Vina) to correlate activity with stereoelectronic effects .

Q. What analytical strategies resolve contradictions in reported bioactivity data for fluorinated analogs?

- Methodological Answer : Systematically vary substituents (e.g., 2,4,5-trifluoro vs. 3,5-difluoro) and assess activity in standardized assays (e.g., IC in kinase inhibition). Cross-validate using orthogonal methods (SPR, ITC) and meta-analysis of PubChem bioactivity data to identify structure-activity trends .

Q. How can researchers evaluate metabolic stability and pharmacokinetics in preclinical models?

- Methodological Answer : Perform:

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Caco-2 Permeability : Assess intestinal absorption potential (P) .

- Plasma Protein Binding : Use ultrafiltration to measure free fraction, critical for dose optimization .

Q. What experimental designs are recommended for mechanistic studies in cellular systems?

- Methodological Answer : Use fluorinated analogs as probes in:

- Fluorescence Quenching : Monitor interactions with biomolecules (e.g., albumin) via tryptophan emission shifts.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to enzymes like kinases or proteases .

Q. How can contradictory findings on fluorination’s impact on solubility and bioavailability be addressed?

- Methodological Answer : Perform comparative solubility studies in biorelevant media (FaSSIF/FeSSIF) and correlate with LogP values. Use computational tools (ADMET Predictor) to model bioavailability, adjusting fluorination patterns (e.g., 2,4,5-trifluoro vs. 4-fluoro) to balance lipophilicity and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.